Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate
CAS No.: 937601-48-4
Cat. No.: VC2383138
Molecular Formula: C16H26N2O5
Molecular Weight: 326.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937601-48-4 |
|---|---|
| Molecular Formula | C16H26N2O5 |
| Molecular Weight | 326.39 g/mol |
| IUPAC Name | tert-butyl 4-(4-methoxycarbonyl-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N2O5/c1-16(2,3)23-15(21)17-7-5-12(6-8-17)18-10-11(9-13(18)19)14(20)22-4/h11-12H,5-10H2,1-4H3 |
| Standard InChI Key | HDJKYBGHNCMEQO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)OC |
Introduction
Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound characterized by its unique molecular structure that incorporates several functional groups. This compound is formally identified by the CAS Registry Number 937601-48-4, providing a standardized reference for chemical database indexing and literature searches. The compound features a tert-butyl group, a methoxycarbonyl group, and a pyrrolidinyl moiety specifically attached to a tetrahydro-1(2H)-pyridine ring, creating a distinctive molecular architecture with multiple reactive sites.
The structural complexity of this compound contributes to its utility in organic synthesis, as these various functional groups can be selectively modified under different reaction conditions. The presence of the tert-butyl group is particularly noteworthy as it serves as a protecting group for the nitrogen atom in the pyridine ring, allowing for selective chemical transformations at other sites within the molecule. This structural feature is essential for its role as an intermediate in multi-step synthetic pathways.
Basic Physical and Chemical Properties
The physical and chemical properties of Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₆N₂O₅ | |
| Molecular Weight | 326.39-326.4 g/mol | |
| Physical State | Solid | |
| Melting Point | 98-100°C | |
| Purity (Commercial) | ≥95% | |
| Hazard Classification | Irritant |
The compound exists as a solid at room temperature with a defined melting point range of 98-100°C . Its molecular formula of C₁₆H₂₆N₂O₅ confirms the presence of two nitrogen atoms and five oxygen atoms within its structure, contributing to its potential for multiple hydrogen bonding interactions and various chemical reactions. These properties collectively influence its solubility, stability, and reactivity in different chemical environments.
Synthetic Methodologies
The synthesis of Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate typically involves sophisticated organic chemistry techniques that require precise control of reaction conditions and careful selection of reagents. The general synthetic pathway involves the reaction of a pyrrolidinyl derivative with a tetrahydro-1(2H)-pyridine precursor in the presence of appropriate catalysts and protecting groups. This approach allows for the systematic construction of the complex molecular framework.
Key Synthetic Pathways
The synthesis typically proceeds through several key steps:
-
Preparation of the tetrahydropyridine component with the tert-butyloxycarbonyl (BOC) protecting group
-
Separate synthesis of the methoxycarbonyl-substituted pyrrolidinone unit
-
Coupling reaction between these two components under controlled conditions
-
Purification procedures to achieve the desired purity level (≥95%)
The tert-butyl group in this compound serves a critical function as a protecting group for the nitrogen atom in the pyridine ring. This protection is essential during multi-step syntheses as it prevents unwanted side reactions at this position. The protecting group can be selectively removed under acidic conditions at a later stage in the synthetic sequence, revealing the free amine for further functionalization.
Applications in Chemical Research
Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate has significant applications in the field of organic and pharmaceutical chemistry, serving primarily as an intermediate in the synthesis of more complex molecular structures. Its versatility stems from the multiple functional groups present within its structure, allowing for selective modifications and transformations.
Pharmaceutical Development
Chemical Reactivity and Behavior
The reactivity of Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate is largely determined by its functional groups and their interactions with various reagents. Understanding these reactivity patterns is essential for successfully incorporating this compound into synthetic sequences.
Stability Considerations
The compound is generally stable under normal storage conditions but may degrade upon prolonged exposure to moisture or high temperatures. The tert-butyloxycarbonyl (BOC) protecting group is particularly sensitive to acidic conditions, which can lead to its cleavage and subsequent formation of the free amine. This controlled reactivity is often exploited in synthetic schemes where selective deprotection is required at specific stages.
Key Reactive Sites
Several reactive sites within the molecule can be targeted for selective modifications:
-
The tert-butyloxycarbonyl (BOC) group: Susceptible to acidic deprotection
-
The methoxycarbonyl group: Can undergo hydrolysis, transesterification, or reduction
-
The pyrrolidinone ring: Can be modified through various transformations of the carbonyl group
-
The piperidine ring: Provides a scaffold for further functionalization after deprotection
The compound exhibits reactivity towards both acids and bases, which can lead to various transformations including the removal of the tert-butyl protecting group under acidic conditions. This reactivity profile makes it a versatile intermediate in multi-step synthetic sequences where different functional groups need to be selectively modified.
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in confirming the identity and purity of Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate. These analytical methods provide valuable structural information and help verify the success of synthetic procedures.
Common Analytical Methods
While specific spectroscopic data for this compound is limited in the available search results, standard characterization would typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal key structural features such as the tert-butyl group (appearing as a characteristic singlet in ¹H NMR), the methoxy group, and the heterocyclic ring systems.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbonyl groups (from the carbamate, methyl ester, and pyrrolidinone functionalities).
-
Mass Spectrometry: Would confirm the molecular weight of 326.39 g/mol and provide fragmentation patterns characteristic of the structural features.
-
X-ray Crystallography: Could provide definitive confirmation of the three-dimensional structure if suitable crystals can be obtained.
These analytical techniques collectively provide a comprehensive characterization profile that confirms both identity and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume